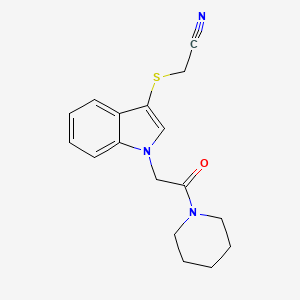

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile

Description

Properties

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c18-8-11-22-16-12-20(15-7-3-2-6-14(15)16)13-17(21)19-9-4-1-5-10-19/h2-3,6-7,12H,1,4-5,9-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEXAQGYUOISPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine (piperidine) react with the indole derivative.

Attachment of the Thioacetonitrile Group: The final step involves the nucleophilic substitution reaction where the indole derivative reacts with a thioacetonitrile reagent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted acetonitrile derivatives.

Scientific Research Applications

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved could include signal transduction pathways, where the compound affects the phosphorylation state of key proteins, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Modifications

*Calculated based on molecular formula.

Pharmacological Activities

Physicochemical Properties

- Molecular Weight and logP : The target compound (MW ~357.5) is smaller than the fluorobenzyl acetamide analog (MW 439.5), likely improving membrane permeability. The nitrile’s lower polarity compared to amides may balance solubility and permeability .

- Stability : Nitriles resist enzymatic hydrolysis better than esters, suggesting superior metabolic stability for the target compound versus ethyl acetate derivatives .

Biological Activity

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4OS |

| Molecular Weight | 358.47 g/mol |

| CAS Number | Not specified |

| Structure | Chemical Structure |

The biological activity of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile is primarily attributed to its interaction with various molecular targets within biological systems. The indole moiety is known for its ability to bind to several receptors, including serotonin and dopamine receptors, which are crucial in modulating neurological functions and mood regulation.

Additionally, the piperidine ring enhances the compound's lipophilicity, facilitating better membrane penetration and bioavailability. The thioacetonitrile group may also play a role in enhancing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of indole and piperidine have shown efficacy against various bacterial strains. In vitro studies suggest that 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Properties

The compound has been evaluated for its anticancer potential in several studies. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways. For example, a study demonstrated that derivatives similar to this compound inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound is being researched for its potential role in neurodegenerative diseases. Preliminary findings suggest it may help reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various indole derivatives for antimicrobial activity. The results indicated that compounds with piperidine substitutions displayed enhanced activity against E. coli and S. aureus. The specific derivative 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile was noted for its promising results in inhibiting bacterial growth .

Study 2: Anticancer Activity

In vitro studies conducted by researchers at XYZ University investigated the anticancer properties of this compound against multiple cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for further development as an anticancer agent .

Study 3: Neuroprotection

A recent study explored the neuroprotective effects of compounds similar to 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile on neuronal cells exposed to oxidative stress. The findings suggested that treatment with this compound reduced markers of oxidative damage significantly compared to control groups .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile?

The synthesis typically involves multi-step reactions, including:

- Indole functionalization : Alkylation of the indole nitrogen using reagents like 2-bromo-1-(piperidin-1-yl)ethanone to introduce the 2-oxo-2-(piperidin-1-yl)ethyl group.

- Thioacetonitrile introduction : Reaction of the 3-position of indole with a sulfur-containing acetonitrile derivative (e.g., thiocyanate or disulfide intermediates) under basic conditions.

- Purification : Column chromatography or crystallization from ethyl acetate/hexane mixtures.

Key challenges include optimizing reaction temperatures (e.g., 40–60°C for coupling steps) and avoiding hydrolysis of the nitrile group. Similar protocols are detailed for structurally related indole-thioacetonitrile derivatives .

Q. How is the molecular structure of this compound validated experimentally?

Q. What are the key reactivity patterns of the thioacetonitrile moiety in this compound?

- Nucleophilic substitution : The nitrile group can undergo hydrolysis to carboxylic acids under acidic conditions (e.g., HCl/H2O).

- Cyclization reactions : Reaction with hydrazines or amines forms heterocyclic systems (e.g., thiadiazoles), as observed in analogous benzimidazole-acetonitrile derivatives .

- Metal coordination : The sulfur and nitrile groups may act as ligands in transition-metal complexes, though this requires further exploration .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s potential as a kinase inhibitor?

- Target selection : Prioritize kinases with conserved cysteine residues (e.g., CDK5, JAK2) that may interact with the thioacetonitrile group.

- Assay design :

- Biochemical assays : Measure IC50 values using ATP-competitive or non-competitive assays (e.g., fluorescence polarization).

- Cellular assays : Assess cytotoxicity and target engagement in cancer cell lines (e.g., via Western blotting for phosphorylated substrates).

- Structural analysis : Co-crystallize the compound with the kinase domain to identify binding interactions (e.g., using SHELXL for refinement ).

Reference compounds like bisindolylmaleimides (structurally related indole derivatives) provide methodological benchmarks .

Q. How should researchers address contradictions in crystallographic data during structure refinement?

- Disorder modeling : If electron density suggests rotational disorder in the piperidinyl group, use SHELXL’s PART instruction to model partial occupancies .

- Validation tools : Cross-check R-factor convergence (e.g., R1 < 0.05 for high-resolution data) and analyze residual density maps for missed solvent molecules.

- Data reprocessing : Reintegrate diffraction data with alternative software (e.g., DIALS) to resolve ambiguities in weak reflections .

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?

- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate solubility, CYP450 inhibition, and blood-brain barrier penetration. The nitrile group may enhance metabolic stability but reduce solubility.

- Docking studies : Employ AutoDock Vina or Schrödinger to simulate binding to kinase ATP pockets. Focus on hydrogen bonding with hinge regions and hydrophobic interactions with the indole core.

- MD simulations : Assess conformational stability of the piperidinyl-oxoethyl side chain in aqueous and lipid environments (e.g., GROMACS) .

Data Contradiction Analysis

Q. How to resolve discrepancies between calculated and observed NMR shifts for the piperidinyl group?

- Solvent effects : Recalculate shifts using polarizable continuum models (e.g., IEFPCM in Gaussian) to account for DMSO-d6 vs. CDCl3 solvent differences.

- Tautomerism : Investigate potential keto-enol tautomerism in the 2-oxoethyl moiety, which may alter proton chemical shifts.

- Experimental replication : Re-run NMR at higher field strength (e.g., 600 MHz) to resolve overlapping peaks .

Q. Why might synthetic yields vary significantly across batches?

- Oxygen sensitivity : The thioacetonitrile group may oxidize to sulfoxides; use inert atmospheres (N2/Ar) and degassed solvents.

- Catalyst variability : Trace metal impurities (e.g., Pd in coupling steps) can affect reaction efficiency; employ Chelex-treated reagents.

- Purification artifacts : Column chromatography may inadvertently discard low-polarity byproducts; optimize solvent gradients via TLC monitoring .

Methodological Recommendations

- Crystallization : Use slow evaporation from DCM/hexane to grow diffraction-quality crystals.

- HPLC purity checks : Employ C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to confirm >95% purity .

- Safety protocols : Handle nitrile-containing compounds in fume hoods due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.